Tiamenidine hydrochloride

Descripción general

Descripción

El Clorhidrato de Tiamenidina es un compuesto imidazolina conocido por sus propiedades farmacológicas similares a la clonidina. Se utiliza principalmente como un agonista alfa-2 adrenérgico de acción central, lo que lo hace eficaz en el manejo de la hipertensión esencial . El compuesto se comercializa bajo varios nombres comerciales, incluido Sundralen .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Clorhidrato de Tiamenidina implica la reacción de tiourea con yoduro de metilo para formar el análogo S-metilo correspondiente. Este intermedio se calienta luego con etilendiamina para completar la síntesis de Tiamenidina .

Métodos de producción industrial: Los métodos de producción industrial para el Clorhidrato de Tiamenidina generalmente siguen la misma ruta sintética pero se optimizan para la producción a gran escala. Esto implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El Clorhidrato de Tiamenidina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto se puede reducir, aunque esto es menos común.

Sustitución: Se somete a reacciones de sustitución, particularmente involucrando el anillo de imidazolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las condiciones a menudo implican el uso de agentes halogenantes o nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas .

Aplicaciones Científicas De Investigación

El Clorhidrato de Tiamenidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran agonistas alfa-2 adrenérgicos.

Biología: Investigación sobre sus efectos en las vías de señalización celular y la unión al receptor.

Industria: Se utiliza en el desarrollo de nuevos fármacos antihipertensivos y como estándar en ensayos farmacológicos.

Mecanismo De Acción

El Clorhidrato de Tiamenidina ejerce sus efectos actuando como un agonista alfa-2 adrenérgico de acción central. Esta acción reduce el flujo simpático desde el sistema nervioso central, lo que lleva a una disminución de la resistencia periférica y una presión arterial más baja . También tiene un efecto menor en los receptores alfa-1 adrenérgicos .

Compuestos similares:

Clonidina: Comparte muchas propiedades farmacológicas con el Clorhidrato de Tiamenidina, pero tiene una estructura química diferente.

Tizanidina: Otro agonista alfa-2 adrenérgico utilizado principalmente como relajante muscular.

Singularidad: El Clorhidrato de Tiamenidina es único en su afinidad de unión específica y perfil farmacocinético, lo que lo hace particularmente eficaz en el manejo de la hipertensión con menos efectos secundarios en comparación con algunos otros agonistas alfa-2 adrenérgicos .

Comparación Con Compuestos Similares

Clonidine: Shares many pharmacological properties with Tiamenidine Hydrochloride but has a different chemical structure.

Tizanidine: Another alpha-2 adrenergic receptor agonist used primarily as a muscle relaxant.

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which makes it particularly effective in managing hypertension with fewer side effects compared to some other alpha-2 adrenergic receptor agonists .

Actividad Biológica

Tiamenidine hydrochloride, also known as HOE 440, is a pharmacologically significant compound primarily recognized for its role as a centrally-acting α2 adrenergic receptor agonist. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

- Chemical Formula : C₈H₁₀ClN₃S

- Molar Mass : 215.70 g/mol

- ATC Code : C02A (Antihypertensives)

- Elimination Half-Life : 2.3–5 hours

Tiamenidine exhibits a high affinity for α2 adrenergic receptors (IC50 = 9.1 nM) and a significantly lower affinity for α1 adrenergic receptors (IC50 = 4.85 μM) . This selective agonistic activity is crucial for its therapeutic effects, particularly in managing hypertension.

Tiamenidine acts by stimulating α2 adrenergic receptors in the central nervous system, leading to a decrease in sympathetic outflow and subsequent reduction in blood pressure. It inhibits norepinephrine release from sympathetic nerves, which is a vital mechanism in lowering heart rate and cardiac output . The compound's action closely resembles that of clonidine, another well-known antihypertensive agent.

Clinical Applications

This compound has been primarily used in the treatment of essential hypertension. Its ability to lower blood pressure without causing significant bradycardia makes it an attractive option for patients who may be sensitive to the side effects of other antihypertensive medications .

Efficacy in Hypertension Management

Clinical studies have demonstrated that tiamenidine effectively lowers systolic and diastolic blood pressure in hypertensive patients. In a controlled trial involving hypertensive volunteers, tiamenidine was shown to significantly increase sinus node recovery time while lowering cardiac output, indicating its potential for safer cardiovascular effects compared to traditional antihypertensives .

Comparative Studies with Other Antihypertensives

A study comparing tiamenidine with clonidine revealed similar efficacy but noted that tiamenidine had a more favorable side effect profile regarding sedation and dry mouth . This is particularly relevant for long-term management of hypertension where patient adherence is crucial.

Data Table: Summary of Biological Activities

| Activity | Value |

|---|---|

| α2 Adrenergic Receptor Agonism | IC50 = 9.1 nM |

| α1 Adrenergic Receptor Agonism | IC50 = 4.85 μM |

| Half-Life | 2.3–5 hours |

| Primary Use | Antihypertensive |

Propiedades

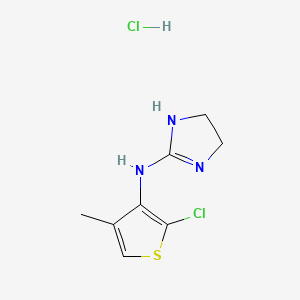

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZYVGSSBVNVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC2=NCCN2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31428-61-2 (Parent) | |

| Record name | Tiamenidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70199273 | |

| Record name | Tiamenidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-83-0 | |

| Record name | Tiamenidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamenidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamenidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMENIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE2T8DW90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Tiamenidine hydrochloride quantified in human serum?

A1: A sensitive and specific method utilizing gas chromatography-mass spectrometry (GC-MS) has been developed to determine this compound concentrations in human serum [].

- Analysis: The derivatized compound is then analyzed by GC-MS. The technique specifically targets the molecular ions of the bis-heptafluorobutyryl derivatives of both this compound and the internal standard using selected ion monitoring (SIM) mode. This method demonstrates a limit of detection of 0.2 ng/mL using a 5 mL serum sample [].

Q2: What are the advantages of using GC-MS for this compound analysis?

A2: GC-MS offers several benefits for quantifying this compound in biological samples:

- Sensitivity: The method boasts a low detection limit (0.2 ng/mL), making it suitable for measuring therapeutic drug levels in serum [].

- Specificity: The use of a deuterium-labeled internal standard and selective ion monitoring minimizes interference from other compounds present in serum, increasing the accuracy and reliability of the results [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.